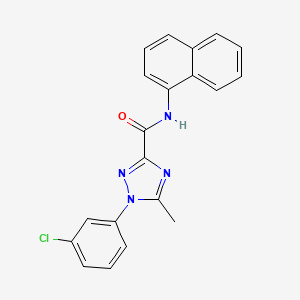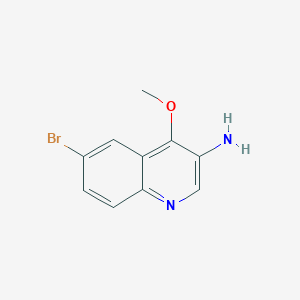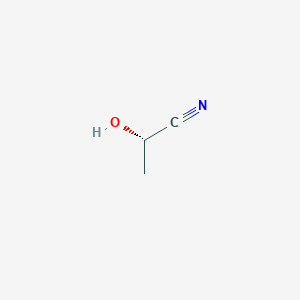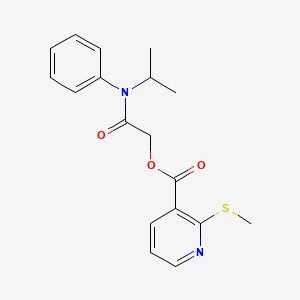![molecular formula C16H16N6O3 B13365376 2-hydroxy-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13365376.png)
2-hydroxy-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-4,6-dimethylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that features a combination of heterocyclic structures, including a tetraazole ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the tetraazole ring through a cyclization reaction of an appropriate nitrile precursor with sodium azide under acidic conditions. The pyridine ring can be synthesized via a condensation reaction involving a β-keto ester and an appropriate amine. The final coupling of the two heterocyclic systems is achieved through an amide bond formation using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as advanced purification techniques such as recrystallization and chromatography to isolate the final product.
化学反应分析
Types of Reactions
N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC or DMP.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: Hydrogenation (H2/Pd-C), Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like NaH or K2CO3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
科学研究应用
N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The tetraazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites or receptor proteins. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- N-(3-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide
- N-(4-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide
- N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide
Uniqueness
N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to the presence of both a tetraazole and a pyridine ring in its structure This combination provides a distinct set of chemical and biological properties that are not found in similar compounds
属性
分子式 |
C16H16N6O3 |
|---|---|
分子量 |
340.34 g/mol |
IUPAC 名称 |
N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C16H16N6O3/c1-8-6-9(2)17-15(23)13(8)16(24)18-10-4-5-12(25-3)11(7-10)14-19-21-22-20-14/h4-7H,1-3H3,(H,17,23)(H,18,24)(H,19,20,21,22) |
InChI 键 |
HPPVDVVNKCBLLX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=O)N1)C(=O)NC2=CC(=C(C=C2)OC)C3=NNN=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone](/img/structure/B13365293.png)

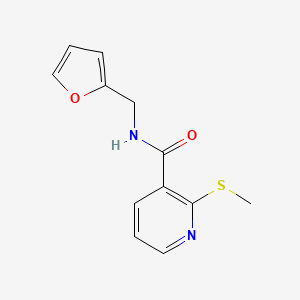

![N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide](/img/structure/B13365313.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxy-5-methylphenyl)-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B13365314.png)
![Methyl 2-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13365317.png)
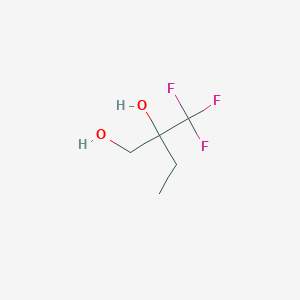
![3-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13365330.png)
